molecular formula C14H11FO3 B6341013 4-(4-Fluorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1035928-20-1

4-(4-Fluorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6341013
CAS RN: 1035928-20-1
M. Wt: 246.23 g/mol
InChI Key: PABQERRTIQNNIG-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methoxybenzoic acid, 95% (4-FMB) is a fluorinated phenolic compound that has been studied for its various applications in scientific research. It is a white crystalline solid with a melting point of 113-115°C and a molecular weight of 250.27 g/mol. 4-FMB has been found to have a wide range of applications in various fields such as medicinal chemistry, organic synthesis, and spectroscopy.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It has been used in medicinal chemistry as a substrate for the synthesis of various biologically active compounds. It has been used in organic synthesis for the preparation of a variety of fluorinated compounds. It has also been used in spectroscopy for the determination of the structure of various compounds. 4-(4-Fluorophenyl)-2-methoxybenzoic acid, 95% has also been used in the preparation of various polymers and in the synthesis of various other compounds.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate. This protonation reaction leads to the formation of a new bond between the substrate and 4-(4-Fluorophenyl)-2-methoxybenzoic acid, 95%, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluorophenyl)-2-methoxybenzoic acid, 95% have not been studied in detail. However, it is believed that 4-(4-Fluorophenyl)-2-methoxybenzoic acid, 95% may have some effects on the metabolism of certain compounds. It has been suggested that 4-(4-Fluorophenyl)-2-methoxybenzoic acid, 95% may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Fluorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is its high purity (95%) and its ease of synthesis. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, there are some limitations to using 4-(4-Fluorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. Additionally, it has not been studied in detail, so its effects on biochemical and physiological processes are not fully understood.

Future Directions

There are a number of potential future directions for research on 4-(4-Fluorophenyl)-2-methoxybenzoic acid, 95%. These include further studies on its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in medicinal chemistry, organic synthesis, and spectroscopy. Additionally, further research could be conducted on its solubility in various solvents, its stability over time, and its potential toxicity. Finally, further studies could be conducted on the synthesis of 4-(4-Fluorophenyl)-2-methoxybenzoic acid, 95%, including the optimization of reaction conditions and the development of new synthesis methods.

Synthesis Methods

4-(4-Fluorophenyl)-2-methoxybenzoic acid, 95% can be synthesized using a variety of methods. The most commonly used method involves the reaction of 4-fluorobenzaldehyde with 2-methoxybenzyl alcohol in the presence of a basic catalyst, such as sodium hydroxide. This reaction yields 4-(4-Fluorophenyl)-2-methoxybenzoic acid, 95% in an overall yield of 95%. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with 2-methoxybenzyl bromide, the reaction of 4-fluorobenzaldehyde with 2-methoxybenzoic acid, and the reaction of 4-fluorobenzaldehyde with 2-methoxybenzoyl chloride.

properties

IUPAC Name

4-(4-fluorophenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-8-10(4-7-12(13)14(16)17)9-2-5-11(15)6-3-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABQERRTIQNNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673395
Record name 4'-Fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-2-methoxybenzoic acid

CAS RN

1035928-20-1
Record name 4'-Fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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